1-Amino-1-deoxy-d-arabinitol

Description

Contextualization within the Class of Deoxyamino Sugar Polyols

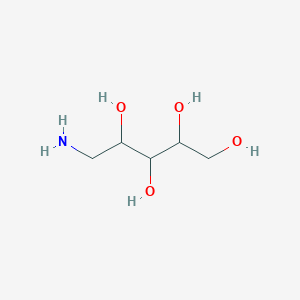

1-Amino-1-deoxy-D-arabinitol (B3279668) is a chemical compound classified within the broad category of deoxyamino sugar polyols. These are polyhydric alcohols where a hydroxyl (-OH) group is substituted by an amino (-NH2) group. vulcanchem.com Specifically, this compound is an acyclic pentitol, meaning it has a five-carbon backbone, derived from the parent sugar, D-arabinose. vulcanchem.com The defining structural features of this molecule are a primary amino group at the C1 position and hydroxyl groups at the C2, C3, C4, and C5 positions. vulcanchem.com The "D" configuration in its name denotes the specific stereochemistry of the molecule, which is crucial for its interaction with biological systems. vulcanchem.com

Deoxyamino sugars and their corresponding polyols are significant in chemistry and biology. They are components of various natural products, including antibiotics and bacterial glycoconjugates. nih.gov The replacement of a hydroxyl group with an amino group alters the molecule's physical and chemical properties, such as its basicity and ability to form hydrogen bonds, which in turn influences its biological activity.

Historical Perspectives on the Discovery and Initial Characterization

The study of amino sugars dates back over a century, with initial research focusing on their chemical alteration and synthesis. researchgate.net The development of synthetic methods to create deoxyamino sugars has been a continuous area of research. A common method for synthesizing 1-amino-1-deoxyalditols, including this compound, is through reductive amination. rsc.orgresearchgate.net For instance, a general procedure involves dissolving the parent sugar, D-arabinose, in a solution of ammonium (B1175870) acetate (B1210297) in ethanol, followed by the addition of sodium cyanoborohydride and aqueous ammonia. rsc.org Another established method involves the reaction of D-arabinose with hydroxylamine (B1172632) to form an oxime, which is then reduced to the corresponding amino sugar. vulcanchem.com

The characterization of these compounds relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the structure and stereochemistry, with specific chemical shifts indicating the positions of the protons and carbons within the molecule. rsc.org High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and weight. rsc.org Infrared (IR) spectroscopy helps to identify the functional groups present, such as the amino and hydroxyl groups. rsc.org

Significance in Carbohydrate Chemistry and Structural Analogue Research

This compound and its analogues are of considerable interest in carbohydrate chemistry and medicinal research. One of the key areas of their significance is their role as glycosidase inhibitors. vulcanchem.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural carbohydrate substrate, these amino sugar derivatives can bind to the active site of the enzyme, thereby inhibiting its function. vulcanchem.com

This inhibitory activity makes them valuable as lead compounds for the development of treatments for various diseases, including diabetes, viral infections, and lysosomal storage disorders. unit.noacs.org For example, some iminosugars, a related class of compounds, are already marketed for treating type 2 diabetes and certain genetic diseases. unit.noacs.org

Furthermore, the synthesis of structural analogues of this compound is an active area of research. By modifying the structure, for instance, by creating derivatives like 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), researchers can fine-tune the inhibitory activity and selectivity for specific glycosidases. unit.noacs.org These structural modifications can involve creating cyclic versions of the molecule or adding different functional groups. unit.noacs.orgresearchgate.net The study of these analogues helps in understanding the structure-activity relationship and in designing more potent and selective enzyme inhibitors. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H13NO4 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | (2R,3S,4R)-5-aminopentane-1,2,3,4-tetraol |

| InChI | InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m1/s1 |

| Canonical SMILES | C(C(C(C(CO)O)O)N)O |

Structure

3D Structure

Properties

IUPAC Name |

5-aminopentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXWPCUJTZBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 1 Amino 1 Deoxy D Arabinitol

Chemical Synthesis Methodologies

Reductive Amination Pathways Utilizing D-Arabinose

A primary and direct method for the synthesis of 1-amino-1-deoxy-D-arabinitol (B3279668) is the reductive amination of D-arabinose. This approach involves the reaction of D-arabinose with an amine source in the presence of a reducing agent. For instance, D-arabinose can be reacted with benzylamine (B48309) under reducing conditions, followed by catalytic hydrogenation to yield N-benzyl-1-amino-1-deoxy-arabinitol. google.com Subsequent removal of the benzyl (B1604629) protecting group furnishes the desired this compound. google.com Another variation of this method involves the direct reductive alkylation of ammonia. cdnsciencepub.com This process has been used to prepare 1-amino-1-deoxy-D-ribitol from D-ribose and can be applied to D-arabinose as well. cdnsciencepub.com The use of protective groups for the hydroxyl functions, such as acetyl or benzyl groups, can be employed to prevent unwanted side reactions during these multi-step syntheses.

Synthesis via Phenylhydrazone Reduction in the Sugar Series

The reduction of phenylhydrazone derivatives of sugars provides a versatile route to 1-amino-1-deoxyalditols. researchgate.netdatapdf.com This method has been successfully applied to synthesize a range of amino compounds, including the 1-amino-1-deoxy derivatives of D-arabinitol, D-galactitol, D-glucitol, and D-gulitol. researchgate.netdatapdf.com The process involves the catalytic reduction of the corresponding sugar phenylhydrazone. dss.go.th For example, the hydrogenation of D-galactose phenylhydrazone using a Raney nickel catalyst yields 1-amino-1-deoxy-D-galactitol. dss.go.th This reaction proceeds under mild conditions and provides good yields of the target amino alditol. dss.go.th The resulting 1-amino-1-deoxyalditols are often isolated and purified as crystalline salicylaldehyde (B1680747) Schiff bases or as their hydrobromide salts. datapdf.comresearchgate.net

Formation of N-Acetylated Derivatives

N-acetylated derivatives of this compound are important for both characterization and as intermediates for further chemical and biological transformations. The N-acetylation is typically achieved by reacting the purified 1-amino-1-deoxy polyhydric alcohol with aqueous acetic anhydride. cdnsciencepub.com This method has been used to prepare 1-acetamido-1-deoxy-D-arabinitol, which can be characterized by elemental analysis, infrared spectra, and periodate (B1199274) oxidation studies. cdnsciencepub.com The resulting N-acetylated compound is a key substrate for microbiological oxidation processes. cdnsciencepub.com

Table 1: Physical Constants and Elemental Analysis of N-Acetylated Polyhydric Alcohols This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Yield (%) | Melting Point (°C) | Elemental Analysis (Calculated) | Elemental Analysis (Found) |

|---|---|---|---|---|

| 1-Acetamido-1-deoxy-D-arabinitol | - | - | C: 43.5, H: 7.8, N: 7.2 | C: 43.4, H: 7.8, N: 7.2 |

| 1-Acetamido-1-deoxy-D-ribitol | - | 142-143 | C: 43.5, H: 7.8, N: 7.2 | C: 43.6, H: 7.8, N: 7.2 |

| 1-Acetamido-1-deoxy-D-mannitol | - | 178-179 | C: 43.0, H: 7.6, N: 6.3 | C: 43.2, H: 7.7, N: 6.3 |

Data sourced from Canadian Science Publishing. cdnsciencepub.com

Stereoselective Approaches in Chemical Synthesis

Control of stereochemistry is crucial in the synthesis of biologically active molecules like this compound and its derivatives. Stereoselective synthetic strategies aim to produce a specific stereoisomer with high purity. One such approach involves the intramolecular stereospecific substitution of a hydroxyl group. sorbonne-universite.fr For instance, a phosphinic acid-catalyzed intramolecular substitution has been shown to be an efficient method for constructing the pyrrolidine (B122466) ring in the synthesis of azasugars from D-xylose and L-arabinose. sorbonne-universite.fr This reaction proceeds with high stereospecificity. sorbonne-universite.fr Other stereoselective methods include the diastereoselective synthesis of related iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), starting from commercially available sugars. jchemlett.com These complex multi-step syntheses often involve the use of chiral templates and protecting group manipulations to achieve the desired stereochemical outcome.

Biocatalytic and Chemoenzymatic Synthesis Approaches

Microbial Oxidation Processes for Aminotetraol Derivatives

Biocatalytic methods offer an alternative and often more selective approach to the synthesis of derivatives of this compound. Microbial oxidation, in particular, has been employed to produce aminotetraol derivatives. Microorganisms from the genera Gluconobacter, Acetobacter, or Corynebacterium are capable of oxidizing the hydroxyl group at the C-4 position of N-protected aminotetraols to a keto group. google.com For example, the microbiological oxidation of 1-acetamido-1-deoxy-D-arabinitol by Acetobacter suboxydans yields 5-acetamido-5-deoxy-D-threo-pentulose. cdnsciencepub.com Similarly, N-benzyl-1-amino-1-deoxy-arabinitol can be oxidized by Gluconobacter or Corynebacterium species. google.com These biocatalytic transformations can be carried out using whole cells (resting, immobilized, or growing) or cell extracts. google.com The choice of N-protecting group can influence the efficiency of the biotransformation; for instance, the N-formyl group can lead to high volume yields in the biooxidation of N-formyl aminotetraols. google.com

Enzymatic Aldol (B89426) Addition Reactions

Enzymatic aldol additions represent a powerful and stereoselective method for the synthesis of complex polyhydroxylated molecules, including precursors to this compound and its analogues. Aldolases, as a class of enzymes, catalyze the formation of carbon-carbon bonds, offering an environmentally friendly alternative to traditional chemical methods. researchgate.net

D-fructose-6-phosphate aldolase (B8822740) (FSA) has been utilized in novel aldol addition reactions involving dihydroxyacetone (DHA) and hydroxyacetone (B41140) (HA) with various aldehydes. nih.gov This enzymatic approach has been successfully applied in a chemoenzymatic cascade to produce 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). nih.govacs.orgacs.org The process starts with N-Cbz-glycinal and demonstrates the synthetic utility of FSA for constructing chiral, complex polyhydroxylated structures. nih.govacs.orgacs.org The performance of the reaction is highly dependent on the donor substrate, with hydroxyacetone generally providing better conversion rates to the aldol adduct. nih.gov

Similarly, fructose-1,6-diphosphate (B8644906) (FDP) aldolase catalyzes the condensation of aldehydes with dihydroxyacetone phosphate (B84403) (DHAP). clockss.org This reaction, followed by the removal of the phosphate group and subsequent intramolecular reductive amination, has been used to synthesize 1,4-dideoxy-1,4-imino-D-arabinitol. clockss.orgresearchgate.net

Recent advancements have also focused on combining biocatalytic aldol reactions with reductive aminations in a three-component strategy to produce amino-diols and amino-polyols stereoselectively. acs.org This involves using variants of D-fructose-6-phosphate aldolase (FSA) and an imine reductase (IRED) in a two-step, one-pot process without the need for intermediate purification. acs.org

Cascade Chemical-Enzymatic Synthesis of Iminocyclitol Analogues

Cascade reactions, which combine chemical and enzymatic steps in a single pot or in a sequential manner, provide an efficient and atom-economical route to complex molecules like iminocyclitol analogues of this compound. These strategies often eliminate the need for purification of intermediates, thereby reducing waste and operational time. nottingham.ac.uk

A notable example is the chemoenzymatic synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives. nih.govub.edu This approach often begins with an enzymatic aldol addition reaction catalyzed by aldolases like D-fructose-6-phosphate aldolase (FSA). nih.govacs.org For instance, the reaction of N-Cbz-glycinal with dihydroxyacetone (DHA) or hydroxyacetone (HA) in the presence of FSA yields a key polyhydroxylated intermediate. nih.govacs.orgacs.org This is followed by a chemical step, typically a palladium-mediated hydrogenation, which facilitates intramolecular reductive amination to form the pyrrolidine ring of DAB. nih.govacs.orgnih.gov

This cascade methodology has been extended to synthesize a variety of DAB analogues, including 2-aminomethyl derivatives and 2-oxopiperazine conjugates, which are of interest as potential glycosidase inhibitors. ub.edunih.gov The synthesis of these derivatives often starts with the enzymatic preparation of DAB, followed by chemical modifications. researchgate.net

Furthermore, protecting-group-free chemoenzymatic and biocatalytic cascades have been developed to synthesize iminosugars from sugar-derived aminopolyols in just two steps. nih.gov This involves an oxidation step using an enzyme variant followed by either a chemical or enzymatic reduction. nih.gov The discovery of bacterial shikimate dehydrogenases as promiscuous iminosugar reductases has been crucial to the success of these biocatalytic cascades. nih.gov

Synthesis of Advanced Derivatives and Analogues

The core structure of this compound serves as a versatile template for the synthesis of advanced derivatives and analogues. These modifications are aimed at enhancing the potency and selectivity of their biological activity, particularly as glycosidase inhibitors.

N-Substituted and N-Protected Derivatives

The synthesis of N-substituted and N-protected derivatives of this compound is a common strategy to modulate its biological properties.

N-Protected Derivatives: Protection of the amino group is a frequent intermediate step in the synthesis of more complex analogues. The N-formyl and N-benzyl protecting groups are commonly employed. google.com For instance, N-benzyl-1-amino-1-deoxy-arabinitol can be prepared from arabinose and benzylamine. google.com This protected intermediate can then undergo further reactions, such as microbial oxidation, before the protecting group is removed. google.com The use of a Cbz (carboxybenzyl) group is also prevalent, particularly in cascade chemical-enzymatic syntheses where the protected aminoaldehyde is a key starting material. nih.govnottingham.ac.uk

N-Substituted Derivatives: N-alkylation of the pyrrolidine ring in analogues like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) can significantly influence their inhibitory activity and specificity. researchgate.net For example, N-methylation and N-butylation of DAB have been shown to alter the conformation of the five-membered ring. researchgate.net The synthesis of N-substituted derivatives can be achieved through various methods, including reductive amination. jchemlett.com A one-step amination-cyclization cascade reaction can be used to prepare N-substituted iminosugars from iodo-pentoses and iodo-hexoses. jchemlett.com Additionally, imine reductases (IREDs) have been employed for the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters, which are valuable chiral intermediates. nih.gov

A variety of N-substituted analogues of DAB have been synthesized and studied for their inhibitory effects on enzymes like glycogen (B147801) phosphorylase. nih.gov These derivatives include those with novel amino acid, amino alcohol, aromatic, and piperazin-2-one (B30754) moieties, created through chemical modification of the hydroxymethyl group of DAB. nih.gov

Pyrrolidine and Iminosugar Analogues (e.g., 1,4-Dideoxy-1,4-imino-D-arabinitol, DAB)

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a polyhydroxylated pyrrolidine, is a prominent iminosugar analogue derived from this compound. researchgate.net It is a known potent inhibitor of various glycosidases, particularly α-glucosidases. researchgate.netnih.gov The flexible five-membered ring of DAB is believed to contribute to its broad spectrum of inhibition. nih.gov

The synthesis of DAB and its analogues has been achieved through various chemoenzymatic strategies. ub.edu One common route involves the fructose-1,6-diphosphate aldolase-catalyzed condensation followed by catalytic intramolecular reductive amination. clockss.orgresearchgate.net Another approach utilizes D-fructose-6-phosphate aldolase (FSA) in a cascade reaction starting from N-Cbz-glycinal. nih.govacs.org Synthesis from D-serine has also been reported, highlighting a flexible and efficient pathway to this α-glucosidase inhibitor. rsc.org

Chemical modifications of DAB have led to a wide array of derivatives with altered inhibitory profiles. nih.govnih.gov For instance, the introduction of a hydrazide imide moiety into the DAB structure has been shown to shift its selectivity towards α-mannosidase. acs.org The synthesis of enantiomeric pairs, including DAB and its L-arabinitol counterpart (LAB), has allowed for comparative studies of their biological activities. researchgate.net These studies have revealed that D-arabino-configured analogues often exhibit enhanced activity compared to their L-arabino counterparts. researchgate.net

The development of multivalent pyrrolidine iminosugars, where multiple DAB units are clustered together, represents another avenue of research aimed at enhancing biological effects. mdpi.com

Hydrazide Imide Moiety-Containing Analogues

A novel class of derivatives involves the incorporation of a hydrazide imide moiety into the structure of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). nih.govacs.org This modification has been shown to significantly alter the glycosidase inhibition profile of the parent compound. nih.govresearchgate.net

The synthesis of these analogues typically starts from a protected form of L-xylofuranose. nih.gov A key intermediate, a per-O-benzylated hydrazide imide, is subjected to hydrogenation to remove the benzyl protecting groups, followed by purification to yield the final hydrazide imide-containing pyrrolidine hydrochloride salts. acs.org For example, (2R,3R,4R)-1-Amino-3,4-dihydroxy-2-(hydroxymethyl)-5-iminopyrrolidine hydrochloride and its N-ethyl counterpart have been successfully synthesized. acs.org

These DAB analogues bearing a hydrazide imide moiety have demonstrated potent and selective inhibition of α-mannosidase, with Ki values in the submicromolar range. nih.govresearchgate.netnih.gov This is in contrast to DAB itself, which primarily inhibits α-glucosidases. nih.gov The introduction of an N-ethyl group on the hydrazide imide structure was found to slightly decrease the inhibition of α-mannosidase but improve the selectivity for this enzyme. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| (2R,3R,4R)-1-Amino-3,4-dihydroxy-2-(hydroxymethyl)-5-iminopyrrolidine hydrochloride | α-mannosidase | 230 nM nih.gov |

| (2R,3R,4R)-1-(Ethylamino)-3,4-dihydroxy-2-(hydroxymethyl)-5-iminopyrrolidine hydrochloride | α-mannosidase | 1.4 µM nih.gov |

This table presents the inhibitory activity of two hydrazide imide-containing DAB analogues against α-mannosidase.

Schiff Base Formation and Characterization

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone. dergipark.org.tr The formation of Schiff bases from this compound and its derivatives is a useful method for both purification and the synthesis of further derivatives. cdnsciencepub.comresearchgate.net

Crystalline salicylidene Schiff's bases, formed by reacting the aminopolyol with salicylaldehyde, have been used to purify crude this compound. cdnsciencepub.comresearchgate.net Subsequent hydrolysis of these Schiff's bases with dilute acid yields the pure 1-amino-1-deoxy polyhydric alcohol. cdnsciencepub.com This method has also been applied to the purification of other aminodeoxypolyols. cdnsciencepub.comresearchgate.net

The formation of a Schiff base intermediate is also a key step in reductive amination reactions, a common process for creating new carbon-nitrogen bonds in the synthesis of iminosugar derivatives. jchemlett.com In these reactions, the initially formed imine is reduced in situ to the corresponding amine. jchemlett.comgoogle.com

The characterization of Schiff bases is typically carried out using spectroscopic methods. For example, the formation of the azomethine (-C=N-) group can be confirmed by its characteristic stretching frequency in infrared (IR) spectroscopy. dergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for elucidating the structure of these compounds. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Amino 1 Deoxy D Arabinitol

Oxidative Transformations

The microbiological oxidation of 1-amino-1-deoxy-D-arabinitol (B3279668) and its derivatives has been investigated using various microorganisms. Bacteria from the genera Gluconobacter and Acetobacter, as well as Corynebacterium, are capable of oxidizing the hydroxyl group at the C-4 position of N-protected this compound to a keto group. google.com For instance, Gluconobacter oxydans ssp. suboxydans has been used for the biooxidation of N-formyl-1-amino-1-deoxy-D-arabinitol, resulting in the formation of N-formyl-5-amino-5-deoxy-D-xylulose. google.com This transformation can be carried out using whole microbial cells, either resting or growing, or with cell extracts. google.com

In a study on the synthesis of acetamido-deoxy ketoses, Acetobacter suboxydans was used to oxidize 1-acetamido-1-deoxy-D-arabinitol. cdnsciencepub.comcdnsciencepub.com This microbiological oxidation yielded 5-acetamido-5-deoxy-D-threo-pentulose, a crystalline, strongly reducing acyclic 2-pentulose. cdnsciencepub.comcdnsciencepub.com The oxidation occurs at the C-4 hydroxyl group, consistent with the Bertrand-Hudson rule for polyol oxidation by Gluconobacter and Acetobacter species. nih.gov

Table 1: Microbiological Oxidation of this compound Derivatives

| Substrate | Microorganism | Product | Reference |

|---|---|---|---|

| N-protected this compound | Gluconobacter sp., Corynebacterium sp. | N-protected 1-amino-1-deoxy-pentulose | google.com |

| N-formyl-1-amino-1-deoxy-D-arabinitol | Gluconobacter oxydans ssp. suboxydans | N-formyl-5-amino-5-deoxy-D-xylulose | google.com |

| 1-Acetamido-1-deoxy-D-arabinitol | Acetobacter suboxydans | 5-Acetamido-5-deoxy-D-threo-pentulose | cdnsciencepub.comcdnsciencepub.com |

Periodate (B1199274) oxidation is a valuable tool for elucidating the structure of polyols like this compound and its derivatives. The cleavage pattern depends on the location of vicinal diols and other functional groups. In the case of 1-acetamido-1-deoxy-D-arabinitol, periodate oxidation studies were used for its characterization. cdnsciencepub.com

The oxidation product of 1-acetamido-1-deoxy-D-arabinitol by Acetobacter suboxydans, which is 5-acetamido-5-deoxy-D-threo-pentulose, was also subjected to periodate oxidation. cdnsciencepub.com The results indicated a periodate uptake of 2.75 moles, with the formation of 1.1 moles of formic acid and 0.75 moles of formaldehyde. cdnsciencepub.com This suggests the presence of a primary alcohol group and that the carbonyl group is located at the C-2 position. cdnsciencepub.com The cleavage by periodate was found to be more rapid between carbons 1 and 2 than between carbons 2 and 3. cdnsciencepub.com

When the resulting ketose was converted to its 3,4-O-isopropylidene derivative, subsequent periodate oxidation consumed 0.75 moles of periodate and liberated 0.63 moles of acid and 0.67 moles of formaldehyde. cdnsciencepub.com This confirmed that carbons 1 and 2 were not part of the ketal ring. cdnsciencepub.com

It's important to note that all alpha-amino acids can be oxidized by periodate, and the rate of oxidation is generally faster at alkaline pH. nih.gov Functional groups in a polypeptide chain, such as those in cysteine, methionine, and tryptophan, are also susceptible to periodate oxidation. nih.gov

Table 2: Periodate Oxidation Data for 5-Acetamido-5-deoxy-D-threo-pentulose

| Compound | Periodate Uptake (moles) | Formic Acid (moles) | Formaldehyde (moles) | Reference |

|---|---|---|---|---|

| 5-Acetamido-5-deoxy-D-threo-pentulose | 2.75 | 1.1 | 0.75 | cdnsciencepub.com |

| 3,4-O-Isopropylidene derivative | 0.75 | 0.63 | 0.67 | cdnsciencepub.com |

Microbiological Oxidation Pathways and Products

Condensation and Cyclization Reactions

This compound and its derivatives can undergo intramolecular cyclization to form five-membered ring systems, specifically polyhydroxylated pyrrolidines. researchgate.net These compounds, such as 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (D-AB1), are potent glycosidase inhibitors. koreascience.krus.es The synthesis of these pyrrolidine (B122466) derivatives often involves the cyclization of an amino alcohol precursor. thieme-connect.com

For example, the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol (B28629) can be achieved from D-xylose through a key step involving a stereospecific intramolecular substitution of a hydroxyl group, where the only byproduct is water. thieme-connect.com Another approach involves the C-2 selective opening of an epoxyalcohol with an amine equivalent, leading to an intermediate that can be cyclized to the desired pyrrolidine. koreascience.kr

The mechanism of ring closure to form pyrrolidine rings from this compound derivatives typically involves an intramolecular nucleophilic substitution (SN2) reaction. researchgate.net In one synthetic route, an amino alcohol is refluxed in the presence of an acid catalyst, such as aqueous phosphorous acid, to facilitate cyclization. thieme-connect.com

In the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1) analogues, a hydrazide imide was introduced, and the final cyclization to the pyrrolidine ring was achieved through hydrogenation. us.es This suggests that reductive amination can also be a key step in the formation of these five-membered ring systems.

Interestingly, in the microbiological oxidation of 1-acetamido-1-deoxy-D-arabinitol to 5-acetamido-5-deoxy-D-threo-pentulose, the formation of a five-membered ring involving the nitrogen atom was not observed, and the product was obtained as a crystalline acyclic ketose. cdnsciencepub.com This highlights that the conditions for cyclization are specific and may not always be favored.

Formation of Five-Membered Ring Systems

Stereochemical Aspects of Reactions

The stereochemistry of this compound is crucial in its reactions and the biological activity of its derivatives. The synthesis of specific stereoisomers of polyhydroxylated pyrrolidines, such as D-AB1, requires careful control of the stereochemistry at each chiral center. koreascience.kr

In the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol from D-xylose, a key step is a stereospecific substitution of a hydroxyl group. thieme-connect.com Similarly, the synthesis of D-AB1 from an epoxyalcohol relies on the stereochemical control during the Sharpless asymmetric epoxidation and the subsequent regio- and stereoselective opening of the epoxide ring. koreascience.kr

The stereochemistry of the starting material dictates the stereochemistry of the final product. For instance, this compound is prepared from D-arabinose. google.com An X-ray crystal structure determination of a nucleoside analogue derived from D-arabinose confirmed the absolute stereochemistry and showed the sugar chain in an extended, zigzag conformation. researchgate.net This conformational preference can influence the reactivity and cyclization potential of the molecule.

Biological Roles and Biochemical Pathway Integration Excluding Clinical Human Data

Interactions with Glycosidases and Glycosyltransferases

1-Amino-1-deoxy-d-arabinitol (B3279668), also known as 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), is recognized for its inhibitory effects on several enzymes that process carbohydrates. nih.govsigmaaldrich.com As an iminosugar, its structure mimics that of natural monosaccharides, allowing it to bind to the active sites of these enzymes. researchgate.net

This compound is an established inhibitor of α-glucosidases. nih.govsigmaaldrich.com It has been identified as the active α-glucosidase inhibiting agent in extracts from various marine sponges. nih.gov The inhibitory action extends to different types of α-glucosidases. nih.gov For instance, its enantiomer, 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) (LAB), shows potent inhibition against lysosomal acid α-glucosidase (GAA) and ER α-glucosidase II. researchgate.net The inhibitory potential can be modulated through chemical modifications, which is a key aspect of its structure-activity relationship. nih.gov

This compound is a particularly potent inhibitor of glycogen (B147801) phosphorylase (GP), a critical enzyme in the breakdown of glycogen. rsc.orgresearchgate.netcaymanchem.com The inhibition is effective regardless of the enzyme's phosphorylation state or the tissue and species from which it was derived.

Research has shown that this compound acts as an allosteric inhibitor of glycogen phosphorylase a. nih.gov While it can cause a minor degree of phosphorylation (activation) of the enzyme, its powerful allosteric inhibition overwhelmingly suppresses glycogenolysis. nih.gov The mode of inhibition is described as uncompetitive or noncompetitive concerning glycogen and inorganic phosphate (B84403), respectively, indicating a distinct mechanism of action. nih.gov

| Enzyme Source | Inhibition Value (IC50) |

|---|---|

| Isolated liver cells | 1.0 µM |

| Cerebral cortex homogenates | 463 nM |

| Cerebellum homogenates | 383 nM |

While this compound itself displays broad inhibitory activity, specific chemical modifications can transform it into a highly selective and potent inhibitor of α-mannosidase. nih.govacs.org The introduction of a hydrazide imide moiety into the molecule results in analogues that are potent and selective competitive inhibitors for α-mannosidase. nih.govacs.org

These modified analogues exhibit inhibition constants (Kᵢ) in the submicromolar range. nih.govacs.org This high degree of selectivity is significant, as a lack of selectivity is a common limitation for many iminosugar-based inhibitors, potentially leading to off-target effects. nih.gov The selectivity of these analogues for α-mannosidase over other glycosidases can be very high, with selectivity indices reported to be over 400 in some cases. nih.gov

| Analogue | Inhibition Constant (Kᵢ) |

|---|---|

| DAB analogue with hydrazide imide (4Cl) | 0.23 µM |

| DAB analogue with hydrazide imide (5Cl) | 1.4 µM |

Current research literature does not provide direct evidence of this compound or its direct derivatives acting as inhibitors of fucosyltransferases. While related iminosugar structures and bisubstrate analogues have been shown to inhibit enzymes like α-1,3-fucosyltransferase, this specific activity has not been documented for this compound itself. nih.gov

The inhibitory activity and selectivity of this compound are heavily influenced by its molecular structure. rsc.org The flexibility of its five-membered pyrrolidine (B122466) ring is thought to contribute to its ability to inhibit a broad spectrum of glycosidases. nih.gov

Key structure-activity relationship findings include:

N-Alkylation: The addition of alkyl chains to the ring's nitrogen atom can significantly alter potency and specificity. For example, N-alkylation of some derivatives can enhance the inhibition of processing α-glucosidase I, making the inhibitor more specific. researchgate.net

Hydrazide Imide Moiety: Introducing a hydrazide imide group creates analogues that are highly potent and selective inhibitors of α-mannosidase. nih.gov Within these analogues, further substitution, such as adding an N-ethyl group, can slightly impair α-mannosidase inhibition but positively influence selectivity. nih.govacs.org

Subtle Active Site Differences: Even with highly conserved catalytic sites among different enzymes, subtle changes in the positions of crucial amino acid residues are sufficient for the enzymes to discriminate among the structural differences of various DAB derivatives. rsc.orgnih.gov

Synergistic Inhibition: For certain enzymes like E. coli glycogen synthase, the inhibitory potency of DAB derivatives can be synergistically enhanced by orders of magnitude in the presence of nucleotides like ADP, suggesting the compounds bind to the substrate-binding subsite. rsc.orgnih.gov

Fucosyltransferase Inhibition Mechanisms

Involvement in Microbial Metabolic Processes

This compound is a naturally occurring alkaloid found in plants such as Angylocalyx boutiqueanus and the fern Arachniodes standishii. sigmaaldrich.com Its isolation from marine sponges also points towards a microbial origin, as sponges are known to host symbiotic microorganisms. researchgate.netnih.gov

Genomic analysis has identified gene clusters in bacteria that are responsible for producing azasugars. d-nb.info The biosynthesis pathway in the bacterium Chitinophaga pinensis has been implicated in the production of this compound. d-nb.info This pathway likely involves an aminotransferase, a phosphatase, and a dehydrogenase acting on a phospho-ketose precursor. d-nb.info The presence of similar gene clusters in a variety of bacteria, including a symbiont of the sea sponge Spongia officinalis, further supports the role of microbes in its synthesis. d-nb.info The production of such compounds by microorganisms in complex ecosystems suggests they may function as effectors to regulate microbial communities, potentially by interfering with the growth of competing microbes through enzyme inhibition. researchgate.net

Role in Pentose (B10789219) and Glucuronate Interconversion Pathways

The pentose and glucuronate interconversion pathways are central metabolic routes in many organisms, responsible for the metabolism of five-carbon sugars and their derivatives. cdnsciencepub.com D-arabinitol, the non-aminated parent compound of this compound, is a known metabolite within this pathway. vulcanchem.comtandfonline.com In fungi like Pichia stipitis, D-arabinitol is an intermediate in an alternative route for L-arabinose to enter the non-oxidative pentose phosphate pathway (PPP). nih.govscispace.com This involves the reduction of D-xylulose to D-arabinitol, followed by oxidation to D-ribulose and subsequent phosphorylation. nih.govscispace.com

In the fungus Candida albicans, D-arabinitol is synthesized from D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. researchgate.netacs.org The utilization of D-arabinitol in this organism proceeds via its oxidation to D-ribulose by an NAD-dependent D-arabinitol dehydrogenase, which is a necessary step for its entry into the pentose and glucuronate interconversion pathways. researchgate.netacs.org Given that this compound can be microbially converted to a deoxypentulose, it is plausible that it can be integrated into these pathways following initial biotransformation. cdnsciencepub.com

Biosynthesis of Related Microbial Metabolites

This compound serves as a precursor for the biosynthesis of other microbial metabolites. As established, its N-acetylated derivative is converted by Acetobacter suboxydans to 5-acetamido-5-deoxy-D-threo-pentulose. cdnsciencepub.com This transformation is a key step in the synthesis of acetamido-deoxy ketoses. cdnsciencepub.com

Furthermore, the oxidation of the structurally similar 1-amino-1-deoxy-D-sorbitol by Gluconobacter oxydans to 6-amino-6-deoxy-L-sorbose is a critical reaction in the industrial synthesis of 1-deoxynojirimycin (B1663644) (DNJ) and its derivatives like miglitol. nih.govnottingham.ac.uk These processes showcase how aminopolyols are valuable starting materials for the microbial production of complex and pharmaceutically important metabolites. The aminopolyols themselves are not typically integrated into the central metabolism for energy production in these bacteria. researchgate.netresearchgate.net

Precursor and Intermediate Functions in Biosynthesis

The metabolic fate of this compound extends to its role as a precursor in the biosynthesis of fundamental molecules like vitamins and as an intermediate in the formation of other key metabolic building blocks.

Precursor for Thiamine (B1217682) Biosynthesis

Thiamine (Vitamin B1) biosynthesis in many prokaryotes involves the formation of a thiazole (B1198619) moiety and a pyrimidine (B1678525) moiety, which are then coupled. sigmaaldrich.com The thiazole ring is derived from 1-deoxy-D-xylulose 5-phosphate (DXP). sigmaaldrich.com Research has indicated that 1-deoxy-D-threo-pentulose, a 1-deoxypentulose, is a precursor to the thiazole moiety of thiamine in Escherichia coli. nih.gov Since 1-acetamido-1-deoxy-D-arabinitol can be oxidized to 5-acetamido-5-deoxy-D-threo-pentulose by Acetobacter suboxydans, it establishes a direct biochemical link. cdnsciencepub.com The de-acetylated and phosphorylated product would be a substrate for the thiamine biosynthesis pathway.

Formation of 1-Deoxypentuloses

As previously detailed, the microbiological oxidation of 1-acetamido-1-deoxy-D-arabinitol by Acetobacter suboxydans directly yields 5-acetamido-5-deoxy-D-threo-pentulose. cdnsciencepub.com This demonstrates the role of this compound derivatives as substrates for the formation of 1-deoxypentuloses. cdnsciencepub.com The formation of these deoxypentuloses is a significant metabolic conversion, as these compounds can then enter other biosynthetic pathways. nih.gov

Relation to Isoprenoid Biosynthesis Pathways

The biosynthesis of isoprenoids, a vast and diverse class of natural products, occurs via two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. researchgate.net The MEP pathway, found in most bacteria, algae, and plant plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). sigmaaldrich.com DXP is the first committed intermediate in this pathway.

The connection of this compound to isoprenoid biosynthesis is through its potential conversion to a 1-deoxypentulose. cdnsciencepub.com This 1-deoxypentulose, upon phosphorylation, would yield DXP, the entry point into the MEP pathway for the synthesis of all isoprenoids in organisms that utilize this route. researchgate.netsigmaaldrich.com

| Precursor | Biosynthetic Pathway | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1-Acetamido-1-deoxy-D-arabinitol | Thiamine Biosynthesis | 5-Acetamido-5-deoxy-D-threo-pentulose (leading to thiazole moiety) | nih.govcdnsciencepub.comsigmaaldrich.com |

| 1-Acetamido-1-deoxy-D-arabinitol | Formation of 1-Deoxypentuloses | 5-Acetamido-5-deoxy-D-threo-pentulose | cdnsciencepub.com |

| 1-Acetamido-1-deoxy-D-arabinitol | Isoprenoid Biosynthesis (MEP Pathway) | 1-Deoxy-D-xylulose 5-phosphate (DXP) | cdnsciencepub.comresearchgate.netsigmaaldrich.com |

Natural Occurrence and Biological Significance in Non-Human Systems

This compound, an iminosugar, is a naturally occurring compound found in various plants and microorganisms. wikipedia.orgsigmaaldrich.com Iminosugars are sugar analogues where a nitrogen atom replaces the oxygen atom in the ring structure. wikipedia.org Over 200 such compounds have been identified from natural sources. wikipedia.org

In the plant kingdom, a related compound, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), which is a pyrrolidine alkaloid, has been isolated from plants such as Angylocalyx boutiqueanus and Arachniodes standishii. sigmaaldrich.comresearchgate.net Another plant, Ipomoea staphylina, has been reported to contain 1-Deoxy-d-arabitol in its leaf extracts. ajpp.in The presence of D-amino acids and their metabolic pathways have been identified in the model plant Arabidopsis thaliana, suggesting that plants can take up and metabolize these compounds from the soil. nih.govkegg.jp

Microorganisms are also a significant source of iminosugars and related compounds. wikipedia.orgresearchgate.net For instance, the biosynthesis of 1-deoxynojirimycin (DNJ), another iminosugar, has been reported in Bacillus and Streptomyces species. plos.org The production of D-arabinitol, a related sugar alcohol, is a known metabolic product of several yeast species, including Candida, Debaryomyces, Pichia, and Zygosaccharomyces, particularly under osmotic stress. researchgate.netathenslab.grresearchgate.net The bacterium Gluconobacter oxydans is utilized in the industrial synthesis of iminosugars through the regioselective oxidation of aminosorbitols. researchgate.net Furthermore, cell-free extracts from a variety of microorganisms, including bacteria, actinomycetes, yeasts, and molds, have been shown to synthesize 1-deoxy-D-threo-pentulose. researchgate.net The shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants, begins with the formation of 7-phospho-2-dehydro-3-deoxy-D-arabino-heptulosonate (DAHP). ebi.ac.uk

Table 1: Presence of this compound and Related Compounds in Non-Human Systems

| Compound | Organism | Source Type |

|---|---|---|

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | Angylocalyx boutiqueanus | Plant |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | Arachniodes standishii | Plant |

| 1-Deoxy-d-arabitol | Ipomoea staphylina | Plant |

| D-amino acids | Arabidopsis thaliana | Plant |

| 1-deoxynojirimycin (DNJ) | Bacillus sp. | Microorganism |

| 1-deoxynojirimycin (DNJ) | Streptomyces sp. | Microorganism |

| D-arabinitol | Candida sp. | Microorganism |

| D-arabinitol | Debaryomyces sp. | Microorganism |

| D-arabinitol | Pichia sp. | Microorganism |

| D-arabinitol | Zygosaccharomyces sp. | Microorganism |

| 1-deoxy-D-threo-pentulose | Various bacteria, actinomycetes, yeasts, and molds | Microorganism |

Extracts from plants containing this compound and related iminosugars have been investigated for various biological activities, primarily centered around their ability to inhibit glycosidase enzymes. wikipedia.orgnih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. acs.orgsemanticscholar.org Inhibition of these enzymes can have significant biochemical effects. semanticscholar.org

The primary proposed biological activity of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its analogues is the inhibition of α-glucosidases. wikipedia.orgsci-hub.st This inhibitory action is a common feature of many iminosugars. wikipedia.org For example, DAB has been shown to be a potent inhibitor of various types of α-glucosidases. nih.gov The inhibition of these enzymes can interfere with the breakdown of complex carbohydrates into absorbable monosaccharides. frontiersin.org

Furthermore, chemical modifications of the DAB structure have led to analogues with altered and sometimes more selective inhibitory profiles. For instance, synthetic analogues of DAB have been developed that exhibit potent and selective inhibition of α-mannosidase, another type of glycosidase. nih.govacs.orgresearchgate.net The stereochemistry of these iminosugar molecules is crucial for their biological activity, as the specific spatial arrangement of the hydroxyl and amino groups dictates their interaction with the active site of the target enzymes. vulcanchem.com

Plant extracts containing these compounds have also been noted for other potential bioactivities. For example, extracts of Ipomoea staphylina, which contains 1-deoxy-d-arabitol, have demonstrated antioxidant properties. ajpp.in Additionally, D-arabinitol itself, found in the ethanolic extracts of Carissa spinarum roots, has been suggested to possess antioxidant activities. researchgate.net

Table 2: Proposed Biological Activities of Plant Extracts Containing this compound and Related Compounds

| Compound/Extract | Proposed Biological Activity | Mechanism of Action |

|---|---|---|

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | α-glucosidase inhibition | Competitive inhibition of the enzyme |

| Synthetic DAB analogues | α-mannosidase inhibition | Selective inhibition of the enzyme |

| Ipomoea staphylina extract | Antioxidant | Not specified |

| D-arabinitol | Antioxidant | Not specified |

Analytical Methodologies for Research Characterization of 1 Amino 1 Deoxy D Arabinitol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 1-Amino-1-deoxy-D-arabinitol (B3279668) from complex mixtures. amrita.edu Given its polar nature, specialized chromatographic modes are necessary to achieve effective retention and separation. waters.comsielc.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like this compound. tandfonline.comcreative-proteomics.comcreative-proteomics.com The versatility of HPLC allows for the use of various stationary and mobile phases to optimize the separation of amino sugars and their derivatives. creative-proteomics.commtoz-biolabs.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of highly polar compounds. wiley.comlcms.cz This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous solvent. wiley.comlcms.cz A water-rich layer is formed on the surface of the polar stationary phase, and polar analytes like this compound can partition into this layer, leading to their retention. lcms.cz HILIC is particularly advantageous for separating polar compounds that show little or no retention in reversed-phase chromatography. researchgate.net The elution of analytes is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). lcms.cz

Key Features of HILIC for Polar Analyte Separation:

| Feature | Description | Reference |

|---|---|---|

| Stationary Phase | Typically unmodified silica (B1680970) or silica bonded with polar functional groups (e.g., amide, amino, diol). | researchgate.net |

| Mobile Phase | High percentage of organic solvent (e.g., acetonitrile) with a smaller percentage of aqueous buffer. | wiley.com |

| Retention Mechanism | Primarily partitioning of polar analytes into an adsorbed water layer on the stationary phase. | lcms.cz |

| Elution | Increasing the mobile phase polarity (increasing aqueous content). | lcms.cz |

Research has demonstrated the utility of HILIC for the separation of various polar compounds, including sugars, sugar alcohols, and amino acids. wiley.comresearchgate.netboku.ac.at For instance, a study on the separation of sugars and sugar alcohols highlighted the effectiveness of HILIC columns in retaining these polar analytes. researchgate.net

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. For a basic compound like this compound, which possesses an amino group, cation-exchange chromatography is particularly relevant. sielc.com In this technique, the stationary phase contains negatively charged functional groups that interact with the positively charged amino group of the analyte. sielc.com

High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a powerful method for the analysis of underivatized carbohydrates and amino sugars. acs.orgnih.gov This technique allows for the separation of closely related sugars based on subtle differences in the pKa values of their hydroxyl groups on a strong anion-exchange resin. acs.org While direct analysis of this compound by HPAEC-PAD might be less common due to its basic nature, the principles of ion exchange are fundamental to its separation. For instance, cation-exchange cartridges are used to remove salts and other contaminants during sample preparation for amino sugar analysis. acs.orgnih.gov

Mixed-Mode Liquid Chromatography (MMLC) offers a powerful approach for the analysis of complex samples containing compounds with a wide range of polarities. ufz.deresearchgate.netchromatographyonline.com These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. waters.comresearchgate.net This dual functionality allows for the simultaneous retention and separation of both nonpolar and polar/charged analytes. researchgate.netnih.gov

For a polar and ionizable compound like this compound, a mixed-mode column combining reversed-phase and cation-exchange functionalities would be highly effective. sielc.com The reversed-phase character provides retention for any non-polar moieties, while the cation-exchange sites interact with the protonated amino group, enhancing retention and selectivity. sielc.com The flexibility of MMLC allows for method development by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content to fine-tune the separation. waters.com

Common Combinations in Mixed-Mode Chromatography:

| Combination | Analytes Targeted | Reference |

|---|---|---|

| Reversed-Phase and Ion-Exchange | Polar and nonpolar compounds, charged species | waters.com |

| HILIC and Ion-Exchange | Very polar and charged compounds | chromatographyonline.com |

Ion-Exchange Chromatography

Gas Chromatography (GC) for Derivatized Analytes

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov Since this compound is a non-volatile polyol, it must be chemically modified into a volatile derivative prior to GC analysis. acs.orgresearchgate.net

Derivatization serves to reduce the polarity of the hydroxyl and amino groups, thereby increasing the volatility of the compound. researchgate.net Common derivatization methods for amino sugars include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers. acs.orgresearchgate.net The alditol acetate (B1210297) method involves the reduction of the sugar to its corresponding alditol, followed by acetylation of the hydroxyl and amino groups. acs.orgnih.gov

Once derivatized, the analyte can be separated on a GC column and detected, often by a mass spectrometer (GC-MS). nih.govacs.org This combination provides both high-resolution separation and definitive identification based on the mass spectrum of the derivative. nih.govnih.gov For instance, the structure of alditol acetate derivatives of amino sugars has been confirmed using GC-MS. acs.org

Spectrometric Characterization Beyond Basic Identification

While chromatography provides separation, spectrometry is crucial for the structural elucidation and confirmation of this compound. Advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography, offer high sensitivity and detailed structural information. creative-proteomics.commtoz-biolabs.comacs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments. acs.orgus.es This is invaluable for confirming the identity of this compound and distinguishing it from isobaric compounds.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated or adducted this compound) to generate a characteristic fragmentation pattern. acs.org This fragmentation pattern provides a wealth of structural information, helping to elucidate the connectivity of the atoms within the molecule. While detailed fragmentation pathways for this compound are not extensively published, general principles of glycan and amino acid fragmentation can be applied. acs.orgjst.go.jp For instance, collision-induced dissociation (CID) typically leads to the cleavage of glycosidic bonds and cross-ring fragmentations in sugars. acs.org

The ionization technique employed also plays a significant role. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar, non-volatile molecules like this compound, typically producing protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. acs.orgjst.go.jp The low abundance of strong chromophores in this compound makes UV-based detection less sensitive, highlighting the importance of mass spectrometric detection. acs.org

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound. In this method, molecules are vaporized and then ionized, often by bombarding them with a beam of high-speed electrons. This process can cause the molecular ion to break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected, creating a mass spectrum that serves as a molecular fingerprint. savemyexams.com

The fragmentation pattern is particularly informative for structural elucidation. The way a molecule breaks apart is not random; it follows predictable pathways based on the strengths of its chemical bonds and the stability of the resulting fragments. uni-saarland.de For instance, in the analysis of amino acids and their derivatives, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool. nih.gov This technique allows for the selection of a specific precursor ion (the molecular ion of this compound) which is then intentionally fragmented through collision-induced dissociation (CID). uab.edu The resulting product ions provide detailed structural information. nih.govuab.edu Both positive and negative ionization modes can be employed to maximize the information obtained, as some molecules are more readily detected in one mode over the other. nih.gov

Table 1: Common Fragment Ions in Mass Spectrometry

| Fragment Type | Description |

|---|---|

| Molecular Ion (M+) | The unfragmented radical cation of the molecule. savemyexams.com |

| [M+H]+ or [M-H]- | Pseudomolecular ions formed by the addition or abstraction of a proton. uab.edu |

| Product/Daughter Ions | Ions resulting from the fragmentation of precursor ions. uab.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of this compound in solution. acs.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of the molecule's connectivity and stereochemistry. emerypharma.comlibretexts.org

In a ¹H NMR spectrum of a compound like this compound, different types of protons will resonate at distinct chemical shifts. nih.gov For example, protons attached to carbons bearing hydroxyl or amino groups typically appear in a specific region of the spectrum. nih.gov The integration of these signals reveals the relative number of protons of each type. emerypharma.com Furthermore, spin-spin coupling between neighboring protons causes signals to split into multiplets, providing direct evidence of which atoms are connected through chemical bonds. libretexts.org

For more complex structural assignments, two-dimensional (2D) NMR techniques are employed. emerypharma.com For instance, ¹H-¹H Correlation Spectroscopy (COSY) reveals which protons are coupled to each other, helping to trace out the carbon skeleton of the molecule. emerypharma.com Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate proton signals with those of directly attached or more distant carbon atoms, respectively, providing a complete picture of the molecular structure. acs.org

Table 2: Typical ¹H NMR Spectral Regions for Relevant Functional Groups

| Functional Group | Chemical Shift (ppm) | Signal Characteristics |

|---|---|---|

| Amine (N-H) | 3.3–3.5 | Sharper and less intense than O-H bands. libretexts.org |

| Hydroxyl (O-H) | 3.2–3.6 | Strong and broad due to hydrogen bonding. pressbooks.pub |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. wiley.com

The IR spectrum provides a unique pattern of absorption bands, with each band corresponding to a specific type of bond vibration (e.g., stretching or bending). For this compound, key functional groups to identify include the primary amine (-NH₂) and the hydroxyl (-OH) groups.

N-H Stretching: Primary amines typically show two absorption bands in the range of 3300–3500 cm⁻¹. libretexts.org These bands are generally of medium intensity and are sharper than O-H bands. pressbooks.pub

O-H Stretching: The hydroxyl groups in alcohols lead to a very strong and characteristically broad absorption band between 3200 and 3600 cm⁻¹. pressbooks.pubcore.ac.uk The broadness of this peak is a result of intermolecular hydrogen bonding.

N-H Bending: Primary amines also exhibit a bending vibration (scissoring) in the 1550–1645 cm⁻¹ region. nist.gov

The presence of these characteristic bands in an IR spectrum provides strong evidence for the presence of the amine and alcohol functionalities within the molecule.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300–3500 | Medium, often two bands libretexts.org |

| Amine (-NH₂) | N-H Bend | 1550–1645 | Medium to strong nist.gov |

Enzymatic Detection and Quantification Methods

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of compounds like this compound and its parent compound, D-arabinitol. These methods leverage the high specificity of enzymes for their substrates. oup.com For instance, D-arabinitol dehydrogenase is an oxidoreductase that specifically acts on D-arabinitol. labshake.com

While a specific enzyme for this compound is not prominently documented, the principle remains applicable. A hypothetical enzymatic assay would involve an enzyme that specifically recognizes and catalyzes a reaction with this compound. The progress of this reaction can be monitored, often spectrophotometrically, by measuring the change in absorbance of a substrate or product over time. oup.com The rate of the reaction is proportional to the concentration of the analyte, allowing for its quantification. sci-hub.se Such methods are valuable in clinical and biological research, for example, in measuring metabolites like D-arabinitol in body fluids as a marker for certain infections. sci-hub.seresearchgate.net

The development of an enzymatic assay for this compound would require the discovery or engineering of an enzyme with the requisite specificity. High-throughput screening of enzyme libraries is a common approach to identify novel enzymatic activities. oup.com

Advanced Analytical Applications in Biological Systems

The study of this compound within a biological context necessitates advanced analytical approaches that can measure its presence and dynamics amidst a complex mixture of other molecules.

Non-targeted metabolomics aims to comprehensively measure as many small molecules (metabolites) as possible in a biological sample, such as follicular fluid or fermented products. frontiersin.orgfrontiersin.org This "global" profiling is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). nih.gov

In this approach, after sample extraction, metabolites are separated by LC and then detected by MS. nih.gov The resulting data consists of thousands of features, each defined by a retention time and a mass-to-charge ratio. frontiersin.org By comparing the metabolic profiles of different sample groups (e.g., control vs. treated), it is possible to identify metabolites that are significantly up- or down-regulated. frontiersin.orgnih.gov this compound, if present, would be identified by its accurate mass and fragmentation pattern, which can be compared against metabolomics databases like the Human Metabolome Database (HMDB) or the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org This approach allows for the discovery of the compound in biological systems without prior knowledge of its existence and can link its presence to specific biological states or pathways. frontiersin.org

Fluxomics, or metabolic flux analysis (MFA), goes a step beyond identifying and quantifying metabolites by measuring the rates (fluxes) of metabolic reactions within a cell. A common and powerful method for this is ¹³C-based MFA. nih.gov In this technique, cells are fed a substrate that is enriched with a stable isotope, most commonly ¹³C (e.g., ¹³C-labeled glucose). nih.gov

As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes in key metabolites using MS or NMR, it is possible to trace the flow of carbon through the metabolic network. nih.gov This information is then used in a computational model to calculate the intracellular metabolic fluxes.

If this compound is a product of cellular metabolism, fluxomic analysis could be used to quantify its production rate and identify the metabolic pathways contributing to its synthesis. For example, by feeding cells ¹³C-glucose and analyzing the mass isotopomer distribution in this compound, researchers could determine the precise metabolic precursors and pathways leading to its formation. This provides a dynamic view of metabolism that is not available from static metabolomic measurements alone. biorxiv.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| D-arabinitol |

| ¹³C-glucose |

| D-arabinitol dehydrogenase |

| L-isoleucine |

| Ornithine |

| Betaine |

| α-linolenic acid |

| Palmitoleic acid |

| Glucose |

| Gluconate |

| 2-ketogluconate |

| Phenylacetaldehyde |

| Cyclohexanol |

| Cyclohexylamine |

| Benzaldehyde |

| 2-hexanone |

| Butanal |

| D-glucosylamine |

| 2-amino-2-deoxy-D-glucopyranose |

| l,l-bis(acylamido)-l-deoxyalditols |

| 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) |

| Thymidine |

Advanced Research Applications and Future Directions Excluding Clinical Human Data

Development of Biochemical Probes and Reagents

The aminopentanetetrol structure of 1-amino-1-deoxy-d-arabinitol (B3279668) and its derivatives makes them suitable candidates for the development of biochemical probes. nih.gov These probes are instrumental in studying biological systems, with applications in areas like metabolic imaging. nih.gov For instance, derivatives of similar sugar-like molecules are used in glycobiology research to understand the structure, synthesis, and biological roles of sugars. medchemexpress.com

A notable derivative, 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), has been the subject of significant research. acs.org By modifying the structure of DAB, scientists can create analogues that act as selective inhibitors for specific enzymes, such as α-mannosidase. acs.orgnih.gov These tailored molecules serve as powerful tools to investigate enzymatic mechanisms and the consequences of their inhibition. nih.gov The synthesis of such probes often involves creating derivatives with specific functionalities, like hydrazide imide moieties, to enhance their inhibitory potency and selectivity. acs.orgnih.gov

| Derivative | Application | Significance |

| 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) analogues | Selective α-mannosidase inhibitors | Tool for studying enzyme function and potential therapeutic leads. acs.orgnih.gov |

| Isotopically labeled probes | Metabolic imaging | Enables non-invasive study of metabolic pathways in cancer research. nih.gov |

| Glycobiology reagents | Study of carbohydrate chemistry | Elucidates the roles of glycans in biological systems. medchemexpress.com |

Utilization in Organic Synthesis as a Chiral Building Block

Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. enamine.net this compound, with its multiple stereocenters, serves as a valuable chiral starting material for the synthesis of more complex molecules. acs.orgnih.govrsc.org Its inherent chirality guides the stereochemistry of subsequent reactions, allowing for the creation of specific stereoisomers of target compounds. nih.govresearchgate.net

The synthesis of various biologically active compounds, including iminosugars and their analogues, often relies on chiral precursors like this compound. researchgate.netbeilstein-journals.org These synthetic routes can involve multiple steps, including protection and deprotection of functional groups, to achieve the desired final product with high stereoselectivity. researchgate.net The use of such chiral building blocks is a key strategy in diversity-oriented synthesis, which aims to create a wide range of structurally diverse molecules for biological screening. researchgate.net

Investigation of Metabolic Modulation in Model Systems

Derivatives of this compound, particularly 1,4-dideoxy-1,4-imino-d-arabinitol (DAB), have been shown to modulate metabolic pathways in various model systems. researchgate.net These sugar-mimicking alkaloids can interfere with carbohydrate metabolism by inhibiting key enzymes. researchgate.net For example, D-AB1, a related compound, negatively impacts sugar metabolism in insects. researchgate.net

Studies in animal models have demonstrated that such compounds can influence glucose and amino acid metabolism. nih.gov Research on the silkworm, Bombyx mori, revealed that exposure to D-AB1 led to the downregulation of genes involved in carbohydrate and lipid metabolism. researchgate.net In rats subjected to high-altitude hypoxia, metabolic modulation through various compounds has been shown to affect energy metabolism, including glucose and amino acid pathways. nih.gov These investigations in model organisms provide insights into how these compounds might influence metabolic processes and potentially serve as leads for therapeutic interventions in metabolic disorders. mit.edunih.govglobalcardiology.info

Exploration in Chemical Biology for Enzyme Mechanism Studies

The ability of this compound derivatives to act as enzyme inhibitors makes them invaluable tools in chemical biology for elucidating enzyme mechanisms. nih.gov By designing and synthesizing analogues that mimic the transition state of an enzyme-catalyzed reaction, researchers can gain insights into the catalytic process. nih.gov

Aza- and iminosugars, a class of compounds that includes derivatives of this compound, are particularly useful for studying glycosidases. nih.gov These enzymes are involved in a wide range of biological processes, and their inhibitors are important for both research and therapeutic purposes. nih.gov For example, the study of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and its derivatives has provided valuable information on the inhibition of glycogen (B147801) metabolizing enzymes like glycogen synthase and glycogen phosphorylase. researchgate.net The selectivity of these inhibitors for different enzymes can be fine-tuned through chemical modifications, allowing for the targeted study of specific glycosidases. acs.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions between small molecules like this compound and their biological targets at an atomic level. ethernet.edu.etkallipos.grlongdom.orgatomistica.online These methods allow researchers to simulate and predict how a molecule will bind to an enzyme's active site, providing insights that can guide the design of more potent and selective inhibitors. nih.govunipd.it

For instance, Density Functional Theory (DFT) calculations have been used to understand the differences in the glycosidase inhibition profiles of various iminosugars by analyzing their charge distributions in their protonated forms. nih.gov Molecular dynamics simulations can further explore the conformational changes that occur upon binding and help to explain the basis for inhibitor selectivity. nih.gov These computational approaches, in conjunction with experimental data, provide a comprehensive picture of the molecular interactions that govern biological activity. acs.orgirbbarcelona.org

Emerging Research Frontiers and Synthetic Biology Applications

The fields of synthetic biology and metabolic engineering are opening up new frontiers for the application of compounds like this compound and its derivatives. frontiersin.orgillinois.edu Synthetic biology aims to design and construct new biological parts, devices, and systems, and to re-design existing, natural biological systems for useful purposes. nih.gov This includes the engineering of microorganisms to produce valuable chemicals, including chiral building blocks and bioactive compounds. nih.govtandfonline.com

There is growing interest in using non-conventional yeasts as platforms for the production of various biochemicals. nih.gov By engineering the metabolic pathways of these yeasts, it may be possible to produce this compound or its precursors in a sustainable and cost-effective manner. Furthermore, the incorporation of unnatural amino acids, a key area of synthetic biology, could lead to the creation of novel proteins with enhanced or entirely new functions, potentially utilizing derivatives of this compound. frontiersin.org

Q & A

Q. What synthetic methodologies are most effective for producing 1-Amino-1-deoxy-d-arabinitol, and how can reaction conditions be optimized?

Methodological Answer : The primary synthesis involves methyllithium addition to d-erythrono-1,4-lactone followed by acid deprotection. Key optimization steps include:

- Temperature Control : Maintain -78°C during methyllithium addition to minimize side reactions.

- Stoichiometric Ratios : Use excess methyllithium (1.2–1.5 equivalents) to ensure complete lactone ring opening.

- Purification : Employ polar solvent systems (e.g., methanol/ethyl acetate) in column chromatography to isolate the product from byproducts like 1-deoxy-d-ribitol.

- Validation : Confirm structural integrity via X-ray crystallography (R factor ≤0.05) and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what parameters ensure reliability?

Methodological Answer : Single-crystal X-ray diffraction at 150 K is the gold standard. Critical parameters include:

- Data-to-Parameter Ratio : Aim for ≥10:1 to reduce overfitting.

- R Factors : Acceptable R values ≤0.05 and wR ≤0.15 indicate high data quality.

- Hydrogen Bond Analysis : Map donor-acceptor distances (e.g., O–H···O bonds ≈1.8–2.2 Å) to validate chains parallel to the c-axis observed in the crystal lattice .

Q. What analytical techniques are recommended for characterizing purity and functional groups in this compound?

Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify amine (-NH) and hydroxyl (-OH) resonances.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHNO, expected [M+H] = 166.0845).

- Polarimetry : Measure optical rotation to verify enantiomeric purity (e.g., [α] ≈ +15° for D-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational models of hydrogen bonding in this compound?

Methodological Answer :

- DFT Simulations : Compare calculated hydrogen bond lengths/angles (e.g., using Gaussian) with X-ray data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.

- Synthetic Analogs : Introduce substituents (e.g., methyl groups) to disrupt hydrogen bonding and observe structural changes via crystallography.

- Statistical Validation : Apply Bayesian refinement to resolve discrepancies in electron density maps .

Q. What strategies are effective for evaluating the biological activity of this compound and its analogs?

Methodological Answer :

- Enzyme Inhibition Assays : Test against riboflavin-dependent enzymes (e.g., flavokinase) using UV-Vis spectroscopy to monitor cofactor depletion.

- Cell-Based Studies : Use fluorescence-tagged derivatives to track cellular uptake in models like HEK293 cells.

- Structure-Activity Relationships (SAR) : Compare activity of analogs (e.g., 1-deoxy-D-fructose) to identify critical functional groups .

Q. How can researchers design experiments to investigate the compound’s role in carbohydrate metabolism pathways?

Methodological Answer :

- Isotopic Labeling : Synthesize -labeled this compound and track metabolic flux via LC-MS.

- Knockout Models : Use CRISPR-Cas9 to silence arabinitol dehydrogenase in microbial systems (e.g., E. coli) and measure metabolite accumulation.

- Kinetic Studies : Determine Michaelis-Menten constants (, ) for enzyme-substrate interactions using stopped-flow spectrometry .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for derivative synthesis?

Methodological Answer :

- Feasibility : Prioritize derivatives with ≤3 synthetic steps (e.g., acetylation of hydroxyl groups).

- Novelty : Explore rare analogs like 2-carboxylato-D-arabinitol 1-phosphate (ChEBI:58185) for unique bioactivity.

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent-free reactions) to minimize waste .

Q. What statistical approaches are suitable for analyzing contradictory data in crystallization studies?

Methodological Answer :

- Multivariate Analysis : Apply PCA to datasets with varying R factors to identify outlier experiments.

- Error Propagation Models : Quantify uncertainties in bond lengths/angles using Monte Carlo simulations.

- Reproducibility Checks : Use independent labs to replicate crystallography under identical conditions (150 K, synchrotron radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products